9-(2,4-Dichlorophenyl)-2,6,7-trihydroxy-3H-xanthen-3-one
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Overview
Description
9-(2,4-Dichlorophenyl)-2,6,7-trihydroxy-3H-xanthen-3-one is a synthetic organic compound characterized by its xanthene core structure, substituted with a 2,4-dichlorophenyl group and three hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(2,4-Dichlorophenyl)-2,6,7-trihydroxy-3H-xanthen-3-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2,4-dichlorophenyl acetic acid and resorcinol.
Condensation Reaction: The key step involves a condensation reaction between 2,4-dichlorophenyl acetic acid and resorcinol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. This forms the xanthene core.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: Utilizing large-scale batch reactors to carry out the condensation and hydroxylation reactions.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl groups in 9-(2,4-Dichlorophenyl)-2,6,7-trihydroxy-3H-xanthen-3-one can undergo oxidation to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nitration using a mixture of nitric acid and sulfuric acid; halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Chemistry
Fluorescent Probes: Due to its xanthene core, the compound can be used as a fluorescent probe in various chemical assays.
Catalysis: It can serve as a ligand in catalytic reactions, enhancing the efficiency of certain processes.
Biology
Antioxidant Activity: The hydroxyl groups contribute to its potential as an antioxidant, scavenging free radicals in biological systems.
Enzyme Inhibition: It may act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Medicine
Drug Development: The compound’s structure can be modified to develop new pharmaceuticals with potential therapeutic effects.
Diagnostic Agents: Its fluorescent properties make it suitable for use in diagnostic imaging.
Industry
Dye Manufacturing: The compound can be used in the production of dyes and pigments due to its vibrant color properties.
Material Science: It can be incorporated into materials to enhance their optical properties.
Mechanism of Action
The mechanism by which 9-(2,4-Dichlorophenyl)-2,6,7-trihydroxy-3H-xanthen-3-one exerts its effects involves:
Molecular Targets: The compound interacts with various molecular targets, including enzymes and receptors, through hydrogen bonding and hydrophobic interactions.
Pathways Involved: It can modulate oxidative stress pathways by scavenging reactive oxygen species (ROS) and inhibiting oxidative enzymes.
Comparison with Similar Compounds
Similar Compounds
Fluorescein: Another xanthene derivative used as a fluorescent dye.
Rhodamine: A xanthene-based compound with applications in fluorescence microscopy.
Eosin: A brominated xanthene dye used in histology.
Uniqueness
Substitution Pattern: The presence of the 2,4-dichlorophenyl group and three hydroxyl groups distinguishes it from other xanthene derivatives.
Chemical Reactivity:
This detailed overview provides a comprehensive understanding of 9-(2,4-Dichlorophenyl)-2,6,7-trihydroxy-3H-xanthen-3-one, highlighting its synthesis, chemical behavior, applications, and uniqueness compared to similar compounds
Properties
CAS No. |
104472-61-9 |
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Molecular Formula |
C19H10Cl2O5 |
Molecular Weight |
389.2 g/mol |
IUPAC Name |
9-(2,4-dichlorophenyl)-2,6,7-trihydroxyxanthen-3-one |
InChI |
InChI=1S/C19H10Cl2O5/c20-8-1-2-9(12(21)3-8)19-10-4-13(22)15(24)6-17(10)26-18-7-16(25)14(23)5-11(18)19/h1-7,22-24H |
InChI Key |
MWDJRBHIYJXBMZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=C3C=C(C(=O)C=C3OC4=CC(=C(C=C42)O)O)O |
Origin of Product |
United States |
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